molecular formula C15H10O4 B10842736 5-Hydroxy-2-(4-hydroxyphenyl)-1H-indene-1,3(2H)-dione

5-Hydroxy-2-(4-hydroxyphenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B10842736
M. Wt: 254.24 g/mol
InChI Key: QKHHOGHOHPKHGS-UHFFFAOYSA-N
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Description

3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of hydroxyl groups and a phenyl group attached to an indene backbone. This compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one can be achieved through several methods. One common approach involves the reaction of resveratrol (trans-3,4’,5-trihydroxystilbene) with dimethylformamide and phosphorus oxychloride in acetonitrile under ice-bath conditions

Industrial Production Methods

Industrial production of 3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one typically involves scaling up the synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Resveratrol: A structurally related compound with similar antioxidant properties.

    Quercetin: Another hydroxylated phenyl compound with anti-inflammatory and anticancer activities.

    Curcumin: Known for its antioxidant and anti-inflammatory properties.

Uniqueness

3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one is unique due to its indene backbone, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)indene-1,3-dione

InChI

InChI=1S/C15H10O4/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)15(13)19/h1-7,13,16-17H

InChI Key

QKHHOGHOHPKHGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(=O)C3=C(C2=O)C=C(C=C3)O)O

Origin of Product

United States

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